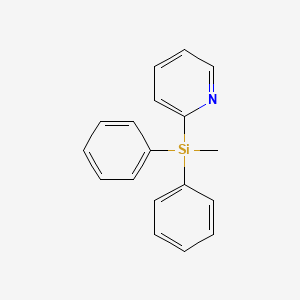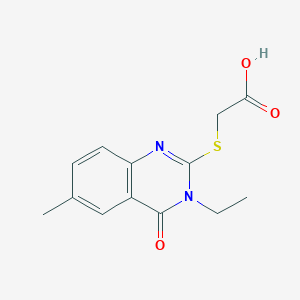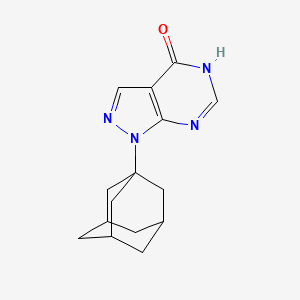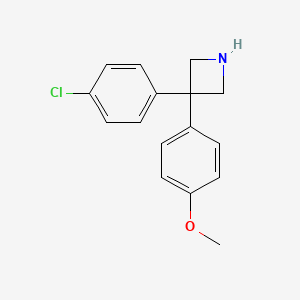
2-(Methyldiphenylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyldiphenylsilyl)pyridine is an organosilicon compound that features a pyridine ring bonded to a methyldiphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyldiphenylsilyl)pyridine typically involves the reaction of pyridine with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the pyridine acts as a nucleophile and adds to the silicon-hydrogen bond of methyldiphenylsilane. This reaction is often catalyzed by transition metals such as platinum or rhodium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste.
化学反应分析
Types of Reactions
2-(Methyldiphenylsilyl)pyridine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silyl-substituted pyridines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-(Methyldiphenylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the stabilization of metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and resins.
作用机制
The mechanism of action of 2-(Methyldiphenylsilyl)pyridine involves its interaction with molecular targets through its silicon and pyridine moieties. The silicon atom can form strong bonds with oxygen and nitrogen atoms, while the pyridine ring can coordinate with metal ions. These interactions can influence various chemical and biological pathways, making the compound useful in catalysis and drug design.
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but with three methyl groups attached to the silicon atom.
2-(Diphenylsilyl)pyridine: Lacks the methyl group on the silicon atom.
2-(Phenylsilyl)pyridine: Contains only one phenyl group attached to the silicon atom.
Uniqueness
2-(Methyldiphenylsilyl)pyridine is unique due to the presence of both methyl and phenyl groups attached to the silicon atom. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications. Its ability to stabilize metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
属性
分子式 |
C18H17NSi |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
methyl-diphenyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C18H17NSi/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18-14-8-9-15-19-18/h2-15H,1H3 |
InChI 键 |
SMMQINJUGIBLAF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)



![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)






